molecular formula C16H16N2O3 B4862881 3-nitro-N-(3-phenylpropyl)benzamide

3-nitro-N-(3-phenylpropyl)benzamide

Cat. No.: B4862881
M. Wt: 284.31 g/mol
InChI Key: LIKMLFJMEZAXHJ-UHFFFAOYSA-N
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Description

3-Nitro-N-(3-phenylpropyl)benzamide is a benzamide derivative featuring a nitro group (-NO₂) at the 3-position of the benzoyl ring and a 3-phenylpropylamine moiety attached via an amide bond.

Evidence highlights its relevance in biochemical contexts, such as binding to the FtsZ protein and DprE1 enzyme in Mycobacterium tuberculosis , though specific mechanistic data for this compound remains sparse compared to structural analogues.

Properties

IUPAC Name

3-nitro-N-(3-phenylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c19-16(14-9-4-10-15(12-14)18(20)21)17-11-5-8-13-6-2-1-3-7-13/h1-4,6-7,9-10,12H,5,8,11H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIKMLFJMEZAXHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCNC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-N-(3-phenylpropyl)benzamide typically involves a multi-step process. One common method includes the nitration of benzamide to introduce the nitro group at the meta position. This is followed by the alkylation of the amide nitrogen with 3-phenylpropyl bromide under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

3-nitro-N-(3-phenylpropyl)benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium methoxide in methanol.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Major Products Formed

    Reduction: 3-amino-N-(3-phenylpropyl)benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Hydrolysis: Benzoic acid and 3-phenylpropylamine.

Scientific Research Applications

3-nitro-N-(3-phenylpropyl)benzamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-nitro-N-(3-phenylpropyl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The phenylpropyl group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • 4-Nitro-N-(3-phenylpropyl)benzamide ():

    • Nitro group at the 4-position instead of 3.
    • Synthesized in 87% yield via analogous methods .
    • Positional isomerism may alter steric and electronic interactions in target binding.
  • 2-Amino-5-nitro-N-(3-phenylpropyl)benzamide (A35) (): Additional amino (-NH₂) and nitro groups at 2- and 5-positions, respectively. Yellow solid with distinct spectroscopic properties (¹H NMR δ 8.21–8.06 ppm for aromatic protons) .

Alkyl Chain and Aromatic Modifications

  • 4-Chloro-N-(3-phenylpropyl)benzamide (): Chloro (-Cl) substituent replaces nitro. Exhibits high catalytic turnover (TON = 309) in oxidative amidation reactions , suggesting halogen substituents may enhance catalytic activity compared to nitro groups.
  • N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) ():

    • Dimethoxy (-OCH₃) groups on the benzamide ring and a shorter ethyl linker.
    • Synthesized in 80% yield with lower melting point (90°C) , indicating reduced thermal stability compared to nitro-substituted analogues.

Pharmacological Analogues

  • 3-Nitro-N-(4-phenoxyphenyl)benzamide (ICA-105574) (): Phenoxyphenyl group replaces 3-phenylpropyl. Potent hERG1 potassium channel activator; mutagenesis studies reveal critical interactions at residues L622, F557, and Y652 . The phenylpropyl chain in the target compound may reduce steric hindrance compared to the bulkier phenoxyphenyl group, altering channel binding kinetics.

Comparative Data Table

Compound Name Substituents Synthesis Yield Key Properties/Activities Reference
3-Nitro-N-(3-phenylpropyl)benzamide 3-NO₂, 3-phenylpropyl Not reported FtsZ/DprE1 binding
4-Nitro-N-(3-phenylpropyl)benzamide 4-NO₂, 3-phenylpropyl 87% M.p. 95–97°C
2-Amino-5-nitro-N-(3-phenylpropyl)benzamide 2-NH₂, 5-NO₂, 3-phenylpropyl Not reported Yellow solid; distinct NMR shifts
4-Chloro-N-(3-phenylpropyl)benzamide 4-Cl, 3-phenylpropyl Not reported TON = 309 in catalysis
ICA-105574 3-NO₂, 4-phenoxyphenyl Not reported hERG1 activation (EC₅₀ ~30 μM)
Rip-B 3,4-di-OCH₃, ethyl linker 80% M.p. 90°C; potential CNS activity

Key Findings and Implications

  • Synthetic Accessibility : Nitro-substituted benzamides are generally synthesized in high yields (>80%) via acyl chloride-amine coupling , though substituent position impacts crystallization and purity.
  • Biological Activity: The nitro group enhances target binding in antimicrobial (e.g., FtsZ) and ion channel (e.g., hERG1) contexts, but chain length (phenylpropyl vs. phenoxyphenyl) dictates specificity .
  • Catalytic Utility : Chloro-substituted analogues outperform nitro derivatives in catalytic applications, likely due to balanced electronic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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